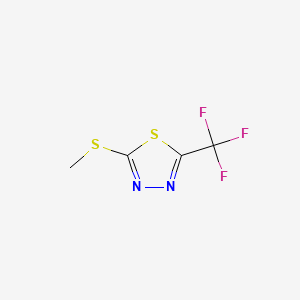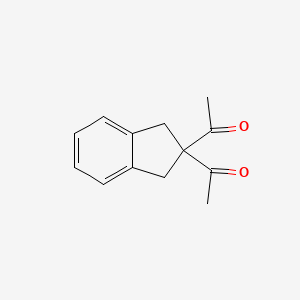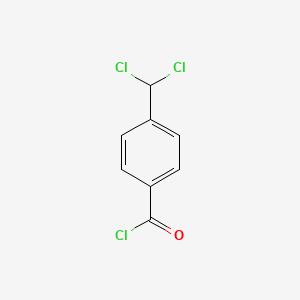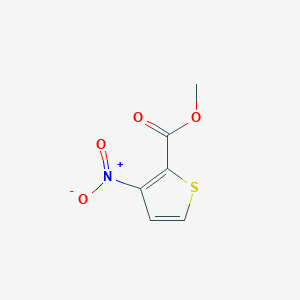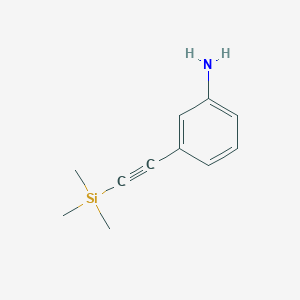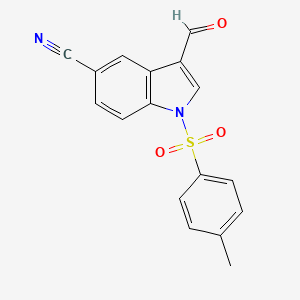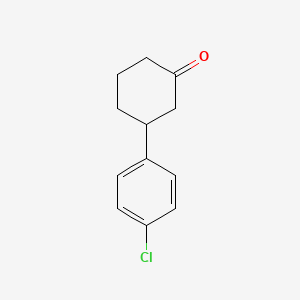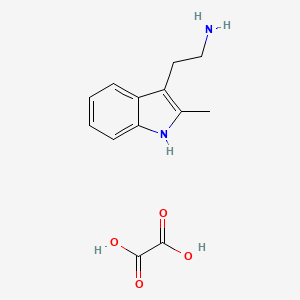
2-(2-methyl-1H-indol-3-yl)ethanamine oxalate
Descripción general
Descripción
2-(2-Methyl-1H-indol-3-yl)ethanamine oxalate, also known as oxalylmethylindole (OMI), is a synthetic indole derived from the amino acid tryptophan. It is a versatile molecule that has been used in a variety of scientific applications, including synthesizing new compounds, studying the mechanisms of action of drugs, and as a substrate for biocatalysis. OMI is also used as a reagent in the synthesis of various compounds, such as indole derivatives, peptides, and other organic compounds.
Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives, such as 2-(2-methyl-1H-indol-3-yl)ethanamine oxalate, have been studied for their potential in treating cancer cells . They have shown various biologically vital properties, and their application as biologically active compounds has attracted increasing attention in recent years .
Antimicrobial Activity
Indole derivatives have also been found to have antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs or treatments .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This broad range of potential applications highlights the versatility and importance of these compounds in medical research .
Neurotransmitter Activity
2-(1H-Indol-3-yl)ethanamine is found in trace amounts in the mammalian brain, possibly acting as a neuromodulator or neurotransmitter . This suggests that derivatives of this compound could have potential applications in neuroscience and neurology .
Tubulin Polymerization Inhibitors
Some indole derivatives have been found to inhibit the polymerization of tubulin, a protein that is crucial for cell division . This makes them potential agents for the development of new cancer treatments .
Anti-inflammatory and Analgesic Activities
Certain indole derivatives have shown anti-inflammatory and analgesic activities . These properties could make them useful in the development of new treatments for conditions involving inflammation and pain .
Propiedades
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)ethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.C2H2O4/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8;3-1(4)2(5)6/h2-5,13H,6-7,12H2,1H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWLLJOHFQKSLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426035 | |
| Record name | 2-(2-methyl-1H-indol-3-yl)ethanamine oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)ethanamine oxalate | |
CAS RN |
859040-56-5 | |
| Record name | 2-(2-methyl-1H-indol-3-yl)ethanamine oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octahydropyrrolo[3,4-b]pyrrole](/img/structure/B1600083.png)

